trans-ACPD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

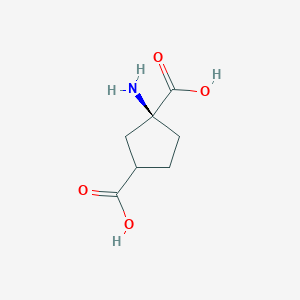

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(1S)-1-aminocyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m0/s1 |

InChI Key |

YFYNOWXBIBKGHB-DRGSQQHPSA-N |

Isomeric SMILES |

C1C[C@](CC1C(=O)O)(C(=O)O)N |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Intracellular Signaling Pathways Activated by trans-ACPD

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a conformationally restricted analog of the neurotransmitter glutamate.[1] It serves as a selective agonist for metabotropic glutamate receptors (mGluRs), specifically activating Group I and Group II mGluRs, while having no activity at ionotropic glutamate receptors.[1][2][3] As a critical tool in neuroscience research, this compound has been instrumental in elucidating the complex intracellular signaling cascades initiated by mGluR activation. These pathways are integral to modulating neuronal excitability, synaptic plasticity, and are implicated in various neurological disorders, making them prime targets for therapeutic intervention. This guide provides a detailed overview of the core signaling pathways activated by this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Phosphoinositide Hydrolysis Pathway

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound is canonically linked to the Gq family of G-proteins.[2] This initiates the phosphoinositide (PI) signaling cascade, a fundamental mechanism for intracellular calcium mobilization and protein kinase C activation. Upon receptor binding, the activated Gαq subunit stimulates phospholipase C (PLC).[4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[5][6] Concurrently, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes.[7]

Quantitative Data: Phosphoinositide Hydrolysis

| Parameter | Value | Cell/Tissue Type | Reference |

| EC₅₀ (mGluR1) | 15 µM | CHO cells | [2][8][9] |

| EC₅₀ (mGluR5) | 23 µM | CHO cells | [2][8][9] |

| EC₅₀ (PI Hydrolysis) | 51 µM | Neonatal rat hippocampal slices | [9] |

| Stimulation of PI Hydrolysis | 43.2 +/- 3.6 fold of basal | Astrocytes (serum-free) | [10] |

| Stimulation of PI Hydrolysis | 3.2 +/- 0.48 fold of basal | Astrocytes (serum-containing) | [10] |

Experimental Protocol: Phosphoinositide Hydrolysis Assay

This protocol outlines the measurement of inositol phosphate accumulation, a direct indicator of PLC activity, using radiolabeling.[3][11]

-

Cell Culture and Labeling:

-

Culture cells (e.g., astrocytes or CHO cells expressing mGluRs) to near confluency.

-

Incubate cells with medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.[12]

-

-

Pre-incubation:

-

Wash the cells with a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells in the same buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

-

Stimulation:

-

Aspirate the pre-incubation buffer and add fresh buffer containing various concentrations of this compound (or other agonists/antagonists).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction:

-

Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.

-

Collect the acidic aqueous phase containing the soluble inositol phosphates.

-

-

Purification and Quantification:

-

Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantify the radioactivity in the eluate using liquid scintillation counting.[12]

-

cAMP Accumulation Pathway

While less canonical than PI hydrolysis, this compound has been shown to stimulate the accumulation of cyclic adenosine monophosphate (cAMP).[13] This effect is likely mediated by mGluRs coupled to the Gs family of G-proteins, which activate adenylyl cyclase (AC).[14] Activated AC converts adenosine triphosphate (ATP) into cAMP.[14][15] As a key second messenger, cAMP primarily activates Protein Kinase A (PKA), which then phosphorylates numerous downstream substrates, including transcription factors, to regulate gene expression and other cellular functions.[14]

Quantitative Data: cAMP Accumulation

| Parameter | Value | Cell/Tissue Type | Reference |

| ED₅₀ (cAMP Accumulation) | 47.8 µM | Rat cerebral cortical slices | [8][13] |

Experimental Protocol: cAMP Accumulation Assay (Luminescence-Based)

This protocol describes a common, non-radioactive method for quantifying cAMP levels, such as the Promega cAMP-Glo™ Assay.[16]

-

Cell Culture and Plating:

-

Culture cells in appropriate media and plate in multi-well plates (e.g., 96- or 384-well white, opaque plates). Allow cells to reach desired confluency.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds (e.g., forskolin, an AC activator) in a suitable buffer (e.g., PBS or HBSS).

-

Remove culture medium and add the compound dilutions to the cells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to modulate cAMP levels.[17]

-

-

Cell Lysis and cAMP Detection:

-

Add the cAMP-Glo™ Lysis Buffer to each well. This lyses the cells, releasing the accumulated cAMP.

-

Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP present.

-

-

ATP Detection:

-

Add the Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction.[16] Low cAMP results in high PKA activity, low ATP, and low luminescence. High cAMP results in low PKA activity, high ATP, and high luminescence.

-

-

Measurement:

-

Read the luminescence signal using a microplate-reading luminometer.

-

Correlate the luminescence values to cAMP concentrations by running a parallel cAMP standard curve.[16]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression, cell proliferation, and differentiation.[18][19] Activation of Group I mGluRs by this compound can trigger the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway. This activation is often downstream of PLC activation, involving intermediates like DAG, PKC, and intracellular Ca2+.[7] The canonical MAPK/ERK cascade involves a series of sequential phosphorylations: a MAPKKK (e.g., Raf) phosphorylates and activates a MAPKK (e.g., MEK1/2), which in turn phosphorylates and activates the MAPK (e.g., ERK1/2).[19][20] Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression.[20]

Quantitative Data: MAPK/ERK Pathway

While specific EC₅₀ values for this compound-induced ERK phosphorylation are not detailed in the provided search results, the activation of this pathway is a known consequence of Group I mGluR stimulation. Quantification is typically performed by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK via Western blot.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol provides a step-by-step method for detecting the activation of the ERK pathway by measuring its phosphorylation status.[21][22][23]

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

To reduce basal phosphorylation levels, starve cells in serum-free media for 12-24 hours.[22]

-

Treat cells with various concentrations of this compound for a desired time period (e.g., 5, 10, 30 minutes).

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.[22]

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[22]

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK Thr202/Tyr204) overnight at 4°C.[24]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). The level of activation is expressed as the ratio of p-ERK to total ERK.[22]

-

References

- 1. ACPD - Wikipedia [en.wikipedia.org]

- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (±)-trans-ACPD - Applications - CAT N°: 28849 [bertin-bioreagent.com]

- 9. This compound | GluR | TargetMol [targetmol.com]

- 10. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. KEGG PATHWAY: map04024 [kegg.jp]

- 16. cAMP-Glo™ Assay [promega.sg]

- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 18. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 20. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of trans-ACPD in Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of (±)-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a selective agonist for metabotropic glutamate receptors (mGluRs), and its pivotal role in modulating synaptic plasticity. We will explore its mechanisms of action, impact on long-term potentiation (LTP) and long-term depression (LTD), and the underlying signaling cascades. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process for learning and memory.[1][2] Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors to mediate these changes.[3][4] While iGluRs (like NMDA and AMPA receptors) are ligand-gated ion channels that mediate fast synaptic transmission, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[3][5][6]

This compound is a conformationally restricted analog of glutamate that selectively activates mGluRs, with activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors. As an equimolecular mixture of the (1S,3R) and (1R,3S) isomers, it serves as a powerful pharmacological tool to investigate the contributions of mGluR activation to synaptic plasticity.[7] Its application has revealed complex, often dose-dependent effects on neuronal function, ranging from the enhancement of LTP to the induction of LTD and even direct modulation of neuronal excitability.

Mechanism of Action: Activation of Metabotropic Glutamate Receptors

This compound exerts its effects by binding to and activating mGluRs, which are coupled to various intracellular signaling cascades via G-proteins. The functional outcomes of this compound application are largely determined by which mGluR subtypes are activated.

-

Group I mGluRs (mGluR1 & mGluR5): These receptors are typically located postsynaptically and are coupled to Gαq/11 proteins. Their activation by this compound stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8][9] This pathway is central to mGluR-dependent forms of synaptic plasticity.

-

Group II mGluRs (mGluR2 & mGluR3): These receptors are often found on presynaptic terminals and are coupled to Gαi/o proteins. Their activation generally leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating ion channel activity. This presynaptic inhibition can decrease neurotransmitter release.

However, studies have also shown that this compound can stimulate cAMP accumulation in hippocampal and cerebral cortical slices, suggesting a more complex interaction with adenylate cyclase-linked mGluRs.[10][11]

Signaling Pathways Activated by this compound

The activation of mGluRs by this compound initiates multiple downstream signaling cascades that ultimately alter synaptic efficacy. The diagram below illustrates the canonical Group I mGluR signaling pathway, which is frequently implicated in the plastic changes induced by this compound.

Caption: Group I mGluR signaling pathway initiated by this compound.

Role of this compound in Synaptic Plasticity

The effect of this compound on synaptic plasticity is multifaceted, influencing both the induction and expression of long-term changes in synaptic strength.

4.1. Enhancement of Long-Term Potentiation (LTP) In the CA1 region of the hippocampus, this compound has been shown to enhance LTP induced by tetanic stimulation.[8][12] It augments both short-term potentiation (STP) and LTP of the population excitatory postsynaptic potential (EPSP).[8] This enhancement is believed to occur through the phosphoinositide hydrolysis pathway, as it persists even in the presence of protein kinase inhibitors.[8] However, at high concentrations (e.g., 100 µM), this compound alone does not induce LTP of the low-frequency population EPSP, indicating it acts as a modulator rather than a direct inducer in this context.[8]

4.2. Induction of Long-Term Depression (LTD) and Synaptic Inhibition Activation of mGluRs by agonists like this compound is a well-established method for inducing LTD, a persistent decrease in synaptic strength. This form of plasticity, known as mGluR-LTD, is NMDAR-independent and relies on postsynaptic protein synthesis.[3]

Furthermore, this compound can directly depress synaptic transmission. In the hippocampus, it reversibly inhibits extracellularly recorded EPSPs in the CA1 layer.[13][14] This effect is associated with a depression of the electrical excitability of CA1 neurons.[13] In the basolateral amygdala, this compound application hyperpolarizes the majority of neurons by activating a G-protein-mediated, calcium-dependent potassium conductance, suggesting a role for glutamate as an inhibitory transmitter via mGluR activation.[5][6][15]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound across various experimental paradigms.

| Brain Region/Cell Type | This compound Concentration | Observed Effect | Quantitative Change/Details | Reference(s) |

| Rat Hippocampal CA1 | Not specified | Enhanced short-term (STP) and long-term (LTP) potentiation following tetanic stimulation. | Enhancement observed at 1, 5, and 20 minutes post-tetanus. | [8][12] |

| Rat Hippocampal CA1 | 100-250 µM | Reversible inhibition of extracellularly recorded EPSPs and depression of electrical excitability. | Excitatory postsynaptic currents in voltage-clamped cells remained unaltered. | [13] |

| Rat Neocortical Slices | 10-200 µM | Dose-dependent decrease in the frequency of spontaneous epileptiform events. | Increased duration of afterpotentials and number of afterbursts. | [16] |

| Primate Spinothalamic Tract Neurons | Low Dose | Increased responses to innocuous mechanical stimuli. | No increase in responses to noxious stimuli. | [17] |

| Primate Spinothalamic Tract Neurons | High Dose | Transient increase in background activity. | No change in responsiveness to test stimuli. | [17] |

| Basolateral Amygdala Neurons | Not specified | Membrane hyperpolarization. | Occurred in ~78% of neurons; reversal potential of -84 mV, close to the K+ Nernst potential. | [5][6][15] |

| Cultured Cerebellar Purkinje Neurons | ≤ 100 µM | Large increase in dendritic Ca²⁺. | Increase of 200-600 nM. | [18] |

| Rat Cerebral Cortical Slices | ED₅₀ = 47.8 µM | Stimulation of cAMP accumulation. | No effect observed in primary neuronal or glial cell cultures. | [11] |

Key Experimental Protocols

The study of this compound's effects on synaptic plasticity relies on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

6.1. Brain Slice Preparation and Electrophysiology This protocol is standard for studying synaptic plasticity in vitro, as seen in studies on the hippocampus.[8][13]

-

Animal Anesthesia and Euthanasia: Adult male Wistar or Sprague-Dawley rats are deeply anesthetized with a substance like halothane, followed by decapitation, adhering to institutional animal care guidelines.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). The composition of ACSF is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. A vibratome is used to prepare transverse hippocampal slices, typically 400-500 µm thick.

-

Incubation and Recovery: Slices are transferred to an interface or submersion-type recording chamber and allowed to recover for at least 1 hour. During this period, they are continuously perfused with oxygenated ACSF at a constant temperature (e.g., 30-32°C).

-

Electrophysiological Recording: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. A recording electrode (glass micropipette filled with ACSF or an internal solution for whole-cell patch-clamp) is placed in the stratum radiatum of CA1 to record population EPSPs or in a CA1 pyramidal cell body for whole-cell recordings.

-

Experimental Procedure:

-

Establish a stable baseline of synaptic responses by delivering test pulses at a low frequency (e.g., 0.033 Hz).

-

Apply this compound to the perfusing ACSF at the desired concentration for a specific duration.

-

To study LTP, a high-frequency tetanic stimulation (e.g., 100 Hz for 1 second) is delivered to the presynaptic fibers.

-

Post-tetanus responses are recorded for at least 30-60 minutes to measure the induction and maintenance of LTP.

-

Caption: Workflow for an in vitro electrophysiology experiment.

6.2. Organotypic Hippocampal Slice Culture for Neurotoxicity Studies This method, used to assess the neurotoxic effects of this compound, allows for longer-term drug exposure than acute slice preparations.[7]

-

Culture Preparation: Hippocampal slice cultures are prepared from 8-day-old neonatal rat pups. Slices (e.g., 400 µm thick) are placed on porous membrane inserts in culture trays containing a serum-based culture medium.

-

Incubation: Cultures are maintained in an incubator at 37°C with 5% CO₂ for a period of time (e.g., 20 days in vitro) to allow synapses to mature.

-

Drug Exposure: On the day of the experiment, the culture medium is replaced with a medium containing the neurotoxic agent (e.g., 500 µM this compound) and/or the compound being tested for neuroprotective effects. The exposure duration is typically 24 hours.

-

Toxicity Assessment: Cell death is quantified by measuring the uptake of a fluorescent dye like propidium iodide (PI), which only enters cells with compromised membranes. The fluorescence intensity is measured using a fluorescence plate reader or imaging system and compared between control and treated slices.

Conclusion and Future Directions

This compound has been instrumental in elucidating the role of metabotropic glutamate receptors in synaptic plasticity. Research demonstrates its capacity to act as a potent modulator of synaptic strength, capable of enhancing LTP, inducing LTD, and directly altering neuronal membrane properties. Its effects are highly dependent on concentration, brain region, and the specific mGluR subtypes expressed.

For drug development professionals, the complex signaling pathways activated by this compound highlight the therapeutic potential of targeting specific mGluR subtypes. For instance, mGluR5 antagonists are being investigated for neuroprotection and as anxiolytics, while mGluR2/3 agonists show promise in treating schizophrenia. The nuanced effects of a broad agonist like this compound underscore the necessity of developing subtype-selective compounds to achieve desired therapeutic outcomes while minimizing off-target effects. Future research should continue to focus on dissecting the precise contribution of each mGluR subtype to the various forms of synaptic plasticity and their relevance in both physiological and pathological states.

References

- 1. researchgate.net [researchgate.net]

- 2. Synaptic plasticity mechanisms common to learning and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemicals That Act on Synaptic Plasticity as Potential Prophylaxis against Stress-Induced Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]

- 7. Acamprosate inhibits the binding and neurotoxic effects of this compound, suggesting a novel site of action at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of metabotropic glutamate receptors in the hippocampus increases cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of trans-ACPD in Hippocampal Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a non-selective metabotropic glutamate receptor (mGluR) agonist, on neuronal excitability within the hippocampus. The hippocampus, a brain region critical for learning and memory, is a key area of research for neurological and psychiatric disorders. Understanding how compounds like this compound modulate hippocampal activity is paramount for the development of novel therapeutics. This document synthesizes key findings on the electrophysiological and signaling consequences of this compound application in this crucial brain structure, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Overview of this compound's Effects

The application of this compound to hippocampal neurons elicits a range of concentration-dependent effects on neuronal excitability. These effects can be broadly categorized as inhibitory and facilitatory, depending on the specific neuronal subfield and the parameters being measured.

| Parameter | Hippocampal Region | Concentration (µM) | Observed Effect | Reference |

| Excitatory Postsynaptic Potentials (EPSPs) | CA1 | 100-250 | Reversible inhibition | [1] |

| Electrical Excitability (Antidromic Stimulation) | CA1 | 100-250 | Depression | [1] |

| Electrical Excitability | CA3 | 100-250 | No effect | [1] |

| Synaptic Response Amplitude (NMDA, non-NMDA, GABA components) | CA1 | Not Specified | Reduction | |

| Short-Term Potentiation (STP) | CA1 | Not Specified | Enhancement | [2] |

| Long-Term Potentiation (LTP) | CA1 | Not Specified | Enhancement | [2] |

| cAMP Accumulation (ED50) | Hippocampal Slices | 47.8 | Stimulation | [3] |

| Intracellular Calcium ([Ca2+]i) | Cultured Hippocampal Neurons | 100 | Increase | [4] |

Key Experimental Methodologies

The investigation of this compound's effects on hippocampal neurons relies on a variety of sophisticated experimental techniques. The following provides an overview of the core protocols employed in the cited research.

Hippocampal Slice Electrophysiology

A cornerstone of neuroscience research, this in vitro technique allows for the study of neuronal circuits in a preserved tissue preparation.

Workflow:

-

Animal Euthanasia and Brain Extraction: Typically, rats are anesthetized and decapitated, followed by rapid removal of the brain.

-

Slicing: The brain is placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out and sliced into thin sections (typically 300-400 µm) using a vibratome.

-

Incubation and Recovery: Slices are transferred to an incubation chamber containing oxygenated aCSF at room temperature or slightly elevated temperatures for at least one hour to allow for recovery from the slicing procedure.

-

Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Extracellular Recordings: A glass microelectrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Stimulation of Schaffer collateral afferents evokes these potentials.

-

Intracellular/Whole-Cell Patch-Clamp Recordings: A microelectrode is used to form a high-resistance seal with the membrane of a single neuron. This allows for the measurement of membrane potential, input resistance, and synaptic currents. Pharmacological agents can be included in the perfusion solution to isolate specific synaptic components (e.g., NMDA, non-NMDA, GABA receptors).

-

-

Drug Application: this compound is applied to the slice via the perfusion bath at known concentrations.

DOT Script for Experimental Workflow:

Caption: Workflow for hippocampal slice electrophysiology experiments.

Measurement of Second Messenger Accumulation

Biochemical assays are used to quantify the downstream effects of mGluR activation.

-

cAMP Accumulation: Hippocampal slices are pre-labelled with [3H]adenine. Following treatment with this compound, the tissue is homogenized, and the amount of [3H]cAMP is determined using chromatography.[3]

-

Phosphoinositide Hydrolysis: This assay measures the accumulation of inositol phosphates, products of phospholipase C (PLC) activity. Slices are incubated with myo-[3H]inositol to label membrane phosphoinositides. After stimulation with this compound, the reaction is stopped, and radiolabeled inositol phosphates are separated and quantified by ion-exchange chromatography.[4]

Intracellular Calcium Imaging

This technique allows for the direct visualization of changes in intracellular calcium concentrations in response to neuronal activation.

-

Cell Culture: Hippocampal neurons are dissociated and cultured on glass coverslips.

-

Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging: The coverslip is placed on the stage of a fluorescence microscope. Neurons are stimulated with this compound, and the changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are recorded over time.[4]

Signaling Pathways Activated by this compound

This compound is a non-selective agonist for Group I and Group II mGluRs. The activation of these receptors triggers distinct intracellular signaling cascades that ultimately modulate neuronal excitability.

Group I mGluRs (mGluR1 and mGluR5):

These receptors are typically located postsynaptically and are coupled to Gαq/11 G-proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium from intracellular stores.[4]

-

Diacylglycerol (DAG): DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

The enhancement of LTP by this compound is likely mediated through the inositol phosphate pathway.[2]

Group II mGluRs (mGluR2 and mGluR3):

These receptors are often found presynaptically and are coupled to Gαi/o G-proteins. Their activation leads to the inhibition of adenylyl cyclase, which results in a decrease in cyclic adenosine monophosphate (cAMP) levels. However, some studies have reported that this compound stimulates cAMP accumulation in hippocampal slices, suggesting a more complex interplay of mGluR subtypes and their downstream effectors.[3]

DOT Script for Signaling Pathways:

Caption: Major signaling pathways activated by this compound in hippocampal neurons.

Discussion and Future Directions

The effects of this compound on hippocampal neuronal excitability are multifaceted, with evidence supporting both inhibitory and excitatory actions. The observed outcome likely depends on a variety of factors, including the concentration of this compound, the specific sub-population of neurons being studied (e.g., CA1 vs. CA3), the subcellular location of the activated mGluRs (presynaptic vs. postsynaptic), and the initial state of the neuronal network.

The inhibition of EPSPs and overall excitability in CA1 neurons at higher concentrations of this compound may be a result of broad, non-specific activation of various mGluR subtypes, potentially leading to a dominant inhibitory effect through mechanisms such as potassium channel activation, as seen in other brain regions.[1][5][6] In contrast, the enhancement of synaptic plasticity in the form of LTP suggests a more nuanced role for mGluRs in modulating the threshold for plasticity induction.[2][7]

For drug development professionals, the dual nature of this compound's effects highlights the need for more selective mGluR ligands. The development of agonists and antagonists that can target specific mGluR subtypes will be crucial for harnessing the therapeutic potential of modulating glutamatergic transmission in the hippocampus for conditions such as epilepsy, Alzheimer's disease, and mood disorders.

Future research should focus on elucidating the precise conditions that favor the inhibitory versus the excitatory effects of mGluR activation in the hippocampus. The use of subtype-selective pharmacological tools, in combination with advanced electrophysiological and imaging techniques, will be instrumental in dissecting the complex role of these receptors in shaping hippocampal function.

References

- 1. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist trans-ACPD: A Technical Guide to its Impact on Neuronal Calcium Mobilization

For Immediate Release

This technical guide provides an in-depth analysis of the metabotropic glutamate receptor (mGluR) agonist, (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), and its significant impact on intracellular calcium mobilization in neurons. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and cellular signaling.

Introduction: The Role of this compound in Neuronal Signaling

This compound is a conformationally restricted analog of glutamate that selectively activates metabotropic glutamate receptors, distinguishing them from their ionotropic counterparts.[1] It primarily acts as an agonist at Group I and Group II mGluRs. The focus of this guide is its action on Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq/11 family of G-proteins. Activation of these receptors by this compound initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger involved in a myriad of neuronal processes, including synaptic plasticity, gene expression, and excitotoxicity.

Mechanism of Action: The Gq/11-PLC-IP3 Signaling Pathway

The binding of this compound to Group I mGluRs triggers a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein (Gαq). The activated Gαq subunit then dissociates from the βγ-subunits and stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While DAG remains in the plasma membrane to activate protein kinase C (PKC), the water-soluble IP3 diffuses through the cytoplasm to bind to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium store. The binding of IP3 to its receptor, a ligand-gated calcium channel, induces the release of stored Ca2+ into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.

Quantitative Data on this compound-Induced Calcium Mobilization

The application of this compound to neuronal preparations elicits a dose-dependent increase in intracellular calcium concentration. The following tables summarize key quantitative parameters from published studies.

| Parameter | Value | Neuronal Preparation | Reference |

| Effective Concentration | 10 - 100 µM | Cultured Cerebellar Purkinje Neurons | [2] |

| Peak [Ca²⁺]i Increase | 200 - 600 nM | Cultured Cerebellar Purkinje Neurons | [2] |

| Duration of Ca²⁺ Transient | 10 - 30 seconds | Cultured Cerebellar Purkinje Neurons | [2] |

| EC₅₀ (Phosphoinositide Hydrolysis) | 51 µM | Neonatal Rat Hippocampal Slices |

Note: EC₅₀ for direct calcium mobilization can vary depending on the specific neuronal type and experimental conditions.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM Imaging

This protocol outlines a standard method for measuring this compound-induced changes in intracellular calcium concentration in cultured neurons using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured neurons on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological saline

-

This compound stock solution

-

Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.

-

Image acquisition and analysis software.

Procedure:

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

-

On the day of the experiment, dilute the Fura-2 AM stock solution in physiological saline to a final concentration of 2-5 µM.

-

Add Pluronic F-127 (0.02% final concentration) to aid in the dispersion of the nonpolar Fura-2 AM in the aqueous loading solution.

-

-

Cell Loading:

-

Aspirate the culture medium from the coverslips containing the neurons.

-

Wash the cells gently with pre-warmed physiological saline.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells 2-3 times with pre-warmed physiological saline to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with physiological saline.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.

-

Apply this compound at the desired concentration via the perfusion system.

-

Record the changes in the F340/F380 ratio over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

-

Calculate the F340/F380 ratio for each ROI over the time course of the experiment.

-

The change in the ratio is proportional to the change in intracellular calcium concentration.

-

For absolute quantification, the Grynkiewicz equation can be used, which requires calibration of the system to determine Rmin, Rmax, and the dissociation constant (Kd) of Fura-2 for Ca²⁺.

-

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for investigating the role of Group I and II metabotropic glutamate receptors in neuronal function. Its ability to reliably induce intracellular calcium mobilization via the Gq/11-PLC-IP3 pathway has been instrumental in elucidating the downstream consequences of mGluR activation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the intricate role of calcium signaling in both physiological and pathological neuronal processes.

Future research should focus on delineating the precise contribution of mGluR1 versus mGluR5 to this compound-mediated calcium signals, exploring the spatiotemporal dynamics of these signals in different neuronal compartments, and understanding how these calcium transients are integrated with other signaling pathways to regulate complex neuronal functions. Such investigations will be crucial for the development of novel therapeutic strategies targeting mGluR-mediated signaling in neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Discovery and Development of trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-ACPD (trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate that has played a pivotal role in the elucidation of metabotropic glutamate receptor (mGluR) function. Its discovery as a selective agonist for these receptors, distinct from the ionotropic glutamate receptors, marked a significant milestone in neuroscience research. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies used to investigate its effects.

Discovery and Development

The quest for selective glutamate receptor ligands led to the synthesis and pharmacological evaluation of various conformationally restricted glutamate analogs. This compound emerged as a key pharmacological tool due to its potent and selective activation of a novel class of glutamate receptors coupled to G-protein signaling pathways, now known as metabotropic glutamate receptors.[1] Unlike ionotropic receptors, which form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through the activation of intracellular second messenger systems.[2] The racemic mixture of this compound, consisting of the (1S,3R) and (1R,3S) enantiomers, became a widely used tool to study the physiological roles of mGluRs.[3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 67684-64-4 |

| IUPAC Name | (±)-trans-1-aminocyclopentane-1,3-dicarboxylic acid[4] |

| Physical State | Solid |

Mechanism of Action and Signaling Pathways

This compound acts as an agonist at both Group I and Group II metabotropic glutamate receptors. These two groups of mGluRs are coupled to different G-protein signaling cascades, leading to distinct downstream cellular effects.

Group I mGluR Signaling

Group I mGluRs, which include mGluR1 and mGluR5, are primarily coupled to Gq/G11 proteins.[5] Upon activation by this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6][7] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[5]

Group II mGluR Signaling

Group II mGluRs, which include mGluR2 and mGluR3, are coupled to Gi/o proteins.[8] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway generally leads to a reduction in neuronal excitability and neurotransmitter release.

Quantitative Pharmacological Data

The potency of this compound varies across different mGluR subtypes. The following table summarizes the reported half-maximal effective concentration (EC₅₀) values for this compound at various rat and human mGluRs.

| Receptor Subtype | EC₅₀ (µM) | Reference |

| mGluR1 | 15 | |

| mGluR2 | 2 | |

| mGluR4 | ~800 | |

| mGluR5 | 23 | |

| (1S,3R)-ACPD at mGluR1a | 42 | [9] |

| (1S,3R)-ACPD at mGluR2 | 5 | [9] |

| (1S,3R)-ACPD at mGluR5 | 15 | [9] |

| (1S,3R)-ACPD at mGluR6 | 60 | [9] |

Experimental Protocols

Synthesis of Racemic this compound

A detailed, readily available protocol for the synthesis of racemic this compound is not prevalent in the literature, which often focuses on the synthesis of specific stereoisomers.[10][11] However, a general approach can be inferred from classical organic synthesis methods for cyclic amino acids. A plausible synthetic route could involve the Dieckmann condensation of a diethyl adipate derivative to form a cyclopentanone ring, followed by functional group manipulations to introduce the amino and carboxylic acid moieties in the desired trans configuration. A more specific, though related, synthesis of a cyclopentane dicarboxylic acid is described by Fuson and Cole, starting from pimelic acid, which involves bromination, cyclization with cyanide, and subsequent hydrolysis.[12]

Inositol Phosphate Accumulation Assay

This assay is a cornerstone for characterizing agonists of Gq-coupled receptors like Group I mGluRs. It measures the accumulation of radiolabeled inositol phosphates (IPs) following receptor stimulation.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the mGluR of interest in 24-well plates.

-

Once confluent, replace the medium with inositol-free medium containing [³H]-myo-inositol (e.g., 0.5 µCi/mL) and incubate for 16-24 hours to allow for incorporation into membrane phosphoinositides.[13]

-

-

Agonist Stimulation:

-

Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in buffer containing 10 mM lithium chloride (LiCl) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M perchloric acid.

-

Incubate on ice for 30 minutes to precipitate proteins and lipids.

-

Neutralize the extracts with a potassium hydroxide solution and centrifuge to pellet the precipitate.

-

-

Anion Exchange Chromatography:

-

Apply the supernatant to an anion exchange column (e.g., Dowex AG1-X8).

-

Wash the column to remove unbound material.

-

Elute the different inositol phosphate species using a stepwise gradient of ammonium formate/formic acid.

-

-

Quantification:

-

Collect the eluted fractions and add a scintillation cocktail.

-

Quantify the amount of [³H]-inositol phosphates in each fraction using a liquid scintillation counter.

-

Data are typically expressed as the percentage of total incorporated radioactivity or as fold-increase over basal levels.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on the electrical properties of individual neurons, such as membrane potential and ion channel currents.[14][15][16]

Detailed Methodology:

-

Preparation of Neuronal Tissue:

-

For acute brain slices, anesthetize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

-

Cut thin slices (e.g., 300-400 µm) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Alternatively, use primary neuronal cultures grown on coverslips.

-

-

Patch Pipette and Solutions:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the pipette with an intracellular solution containing salts that mimic the intracellular ionic composition (e.g., K-gluconate based for current-clamp) and other substances like a pH buffer (HEPES), a Ca²⁺ chelator (EGTA), and an energy source (ATP, GTP).

-

-

Establishing a Recording:

-

Transfer a slice or coverslip to the recording chamber of a microscope and perfuse with oxygenated aCSF.

-

Under visual guidance (e.g., DIC optics), approach a neuron with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance "gigaseal".

-

-

Whole-Cell Configuration and Recording:

-

Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

In voltage-clamp mode , hold the membrane potential at a specific voltage and record the currents flowing across the membrane in response to this compound application.

-

In current-clamp mode , inject a known amount of current (often zero) and record the changes in the neuron's membrane potential in response to this compound.

-

-

Drug Application:

-

Dissolve this compound in the aCSF to the desired concentration.

-

Apply the drug-containing aCSF to the recorded neuron via the perfusion system.

-

Record the changes in currents or voltage and wash out the drug to observe recovery.

-

Conclusion

This compound has been an indispensable tool in the field of neuroscience, enabling the initial characterization and ongoing investigation of metabotropic glutamate receptors. Its ability to selectively activate these receptors has provided profound insights into their diverse roles in synaptic transmission, plasticity, and neuronal excitability. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further unravel the complexities of mGluR signaling in both health and disease. While the synthesis of the racemic mixture is not as commonly detailed as its enantiomerically pure counterparts, the established pharmacological and methodological frameworks surrounding this compound continue to support its use as a fundamental research tool.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Intracellular Pathways Mediate Metabotropic Glutamate Receptor-Induced Ca2+ Mobilization in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New analogues of ACPD with selective activity for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 13. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. re-place.be [re-place.be]

- 16. researchgate.net [researchgate.net]

A Foundational Guide to trans-ACPD and Metabotropic Glutamate Receptor Subtypes for Researchers and Drug Development Professionals

An in-depth exploration of the quintessential mGluR agonist, (±)-trans-1-amino-1,3-dicarboxycyclopentane (trans-ACPD), this technical guide serves as a comprehensive resource on its foundational pharmacology, signaling mechanisms, and the experimental protocols central to its study. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the core principles governing the interaction of this compound with metabotropic glutamate receptor (mGluR) subtypes.

Introduction to this compound and mGluRs

Glutamate is the principal excitatory neurotransmitter in the central nervous system, mediating its effects through both ionotropic and metabotropic receptors. The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability. To date, eight mGluR subtypes have been identified and are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.

(±)-trans-ACPD is a conformationally restricted analog of glutamate that was instrumental in the initial characterization of mGluRs due to its selectivity for these receptors over ionotropic glutamate receptors. It is a non-selective agonist, primarily activating Group I and Group II mGluRs, making it a valuable tool for the general investigation of mGluR function.

Quantitative Pharmacology of this compound

The potency of this compound varies across the different mGluR subtypes. The following table summarizes the half-maximal effective concentrations (EC50) of (±)-trans-ACPD for various mGluR subtypes as determined in recombinant expression systems.

| mGluR Subtype | Group | EC50 (μM) |

| mGluR1 | I | 15[1][2] |

| mGluR2 | II | 2[1][2] |

| mGluR3 | II | 40 |

| mGluR4 | III | ~800[1][2] |

| mGluR5 | I | 23[1][2] |

| mGluR6 | III | 82 |

| mGluR7 | III | Not widely reported |

| mGluR8 | III | Not widely reported |

Note: The EC50 values can vary depending on the expression system and the functional assay used.

Signaling Pathways of mGluR Subtypes

The activation of mGluRs by agonists like this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. These pathways ultimately modulate neuronal function.

Group I mGluRs (mGluR1 and mGluR5)

Group I mGluRs are coupled to Gαq/11 proteins and activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs

Both Group II and Group III mGluRs are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G protein can also directly modulate ion channels.

Experimental Protocols

The study of this compound and mGluR subtypes relies on a variety of key experimental techniques. Below are detailed methodologies for some of the most common assays.

Experimental Workflow: From Receptor Expression to Functional Readout

The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on a specific mGluR subtype.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kd) of a radiolabeled ligand for a receptor and the density of receptors in a tissue or cell preparation (Bmax). Competition binding assays, where a non-labeled drug (like this compound) competes with a radioligand, are used to determine the affinity (Ki) of the unlabeled drug.

Detailed Methodology:

-

Membrane Preparation:

-

Cells expressing the mGluR subtype of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]glutamate or a subtype-selective antagonist) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.

-

Incubation is typically carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

-

Calcium Imaging for Functional Analysis

Calcium imaging is a widely used functional assay for Gq-coupled receptors like Group I mGluRs. It measures the increase in intracellular calcium concentration following receptor activation.

Detailed Methodology:

-

Cell Preparation:

-

Cells expressing the Group I mGluR of interest are plated on glass-bottom dishes.

-

The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at a controlled temperature.

-

-

Imaging:

-

The cells are washed to remove excess dye and placed on the stage of an inverted fluorescence microscope equipped with a camera.

-

A baseline fluorescence is recorded before the application of any compound.

-

-

Stimulation:

-

A solution containing a specific concentration of this compound is perfused over the cells.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.

-

-

Data Analysis:

-

The fluorescence intensity data from individual cells are analyzed to determine the peak response to this compound.

-

Dose-response curves are generated by applying a range of this compound concentrations, and the EC50 value is calculated using a sigmoidal dose-response curve fit.

-

Electrophysiology for Functional Analysis

Whole-cell patch-clamp electrophysiology is a powerful technique to measure the direct effects of mGluR activation on ion channel activity and neuronal excitability.

Detailed Methodology:

-

Slice Preparation or Cell Culture:

-

For native receptor studies, acute brain slices containing the neurons of interest are prepared. For recombinant systems, cultured cells expressing the mGluR subtype are used.

-

The preparation is placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.

-

-

Patch-Clamp Recording:

-

A glass micropipette with a fine tip, filled with an intracellular solution, is brought into contact with the cell membrane of a single neuron.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential (voltage-clamp) or measurement of its voltage changes (current-clamp).

-

-

Drug Application:

-

A baseline recording of membrane currents or voltage is established.

-

This compound is applied to the bath or locally via a perfusion system.

-

Changes in membrane currents (e.g., activation of potassium channels by Group II/III mGluRs) or membrane potential (e.g., depolarization by Group I mGluRs) are recorded.

-

-

Data Analysis:

-

The magnitude of the current or voltage change is measured at different concentrations of this compound to construct a dose-response curve and determine the EC50.

-

Conclusion

(±)-trans-ACPD remains a cornerstone pharmacological tool for the study of metabotropic glutamate receptors. Its broad agonist activity at Group I and II mGluRs allows for the general exploration of mGluR-mediated signaling and function. A thorough understanding of its quantitative pharmacology, the distinct signaling pathways it activates through different mGluR subtypes, and the detailed experimental protocols used to characterize its effects are essential for researchers and drug development professionals working to unravel the complexities of glutamatergic neurotransmission and develop novel therapeutics targeting the mGluR family. This guide provides a foundational framework for these endeavors, compiling critical data and methodologies to facilitate robust and reproducible scientific investigation.

References

A Technical Guide to the Exploratory Studies of trans-ACPD in Cerebellar Purkinje Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core findings of exploratory studies on the effects of trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a potent metabotropic glutamate receptor (mGluR) agonist, on cerebellar Purkinje cells. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways involved, providing a comprehensive resource for professionals in neuroscience research and drug development.

Introduction

Cerebellar Purkinje cells are the sole output neurons of the cerebellar cortex and play a crucial role in motor coordination, learning, and memory. The glutamatergic system, which is pivotal to their function, is modulated by both ionotropic and metabotropic receptors. This compound has been instrumental as a pharmacological tool to selectively activate mGluRs and elucidate their downstream effects on Purkinje cell excitability, synaptic transmission, and intracellular signaling. Understanding these mechanisms is critical for identifying potential therapeutic targets for neurological disorders involving cerebellar dysfunction.

Quantitative Data Summary

The application of this compound to cerebellar Purkinje cells elicits a range of concentration-dependent physiological responses. The following tables summarize the key quantitative findings from various studies.

Table 1: Electrophysiological Effects of this compound on Purkinje Cells

| Parameter | This compound Concentration | Observed Effect | Reference |

| Inward Current | 10 µM | Induction of a small inward current with an associated increase in membrane conductance. | [1] |

| Inward Current | 100 µM | Induction of an inward current. | [2] |

| Membrane Potential | 25-50 µM | Evoked a direct postsynaptic depolarization that desensitized with prolonged application (> 1 min). | [3] |

| Membrane Potential | 500 µM | Induced a transient depolarization, often leading to calcium spike firing. | [4] |

| Parallel Fiber EPSP | 25-50 µM | Profoundly and reversibly reduced the amplitude of parallel fiber-evoked excitatory postsynaptic potentials (EPSPs). | [3] |

| Parallel Fiber EPSP | 500 µM | Marked and fully reversible depression of parallel fiber-mediated EPSPs. | [4] |

| AMPA-induced Current | Not specified | Suppression of L-AMPA-induced inward current for up to 60 minutes. | [5] |

Table 2: Intracellular Calcium (Ca²⁺) Mobilization by this compound

| Parameter | This compound Concentration | Observed Effect | Location | Reference |

| Intracellular Ca²⁺ | ≤ 100 µM (brief pulses) | Large increase of 200-600 nM. | Primarily Dendrites | [1] |

| Intracellular Ca²⁺ | 100 µM | Large increase in cytosolic Ca²⁺. | Primarily Soma, lesser in dendrites | [2] |

| Intracellular Ca²⁺ | 100 µM | Transient elevation of intracellular Ca²⁺. | Dendritic transients were considerably higher than somatic ones. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound on cerebellar Purkinje cells.

Cerebellar Slice Preparation

-

Animal Model: Young adult rats (e.g., Wistar or Sprague-Dawley) are typically used.

-

Anesthesia and Perfusion: The animal is deeply anesthetized and transcardially perfused with an ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A common formulation for this protective cutting solution is the N-methyl-D-glucamine (NMDG)-based aCSF.[7]

-

Dissection and Slicing: The cerebellum is rapidly dissected and mounted on a vibratome stage. Sagittal slices (typically 200-300 µm thick) are cut in the ice-cold, oxygenated cutting solution.

-

Recovery: Slices are transferred to a holding chamber containing aCSF (a common formulation includes (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose) and allowed to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature. The solution is continuously bubbled with 95% O₂ / 5% CO₂.

Whole-Cell Patch-Clamp Recording

-

Slice Placement: A single cerebellar slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at room temperature or a near-physiological temperature.

-

Cell Identification: Purkinje cells are visually identified using differential interference contrast (DIC) optics.

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to a resistance of 3-7 MΩ. The internal solution composition varies depending on the experiment but a typical potassium-based solution for current-clamp recordings contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.3 with KOH. For some experiments, a fluorescent dye like biocytin may be included for later morphological reconstruction.

-

Recording: A high-resistance seal (GΩ seal) is formed between the pipette tip and the Purkinje cell soma. The membrane is then ruptured to establish the whole-cell configuration. Recordings are made in either current-clamp mode to measure membrane potential changes or voltage-clamp mode to measure ionic currents.

-

Drug Application: this compound and other pharmacological agents are applied to the slice via bath perfusion at known concentrations.

Intracellular Calcium Imaging

-

Dye Loading: Cerebellar slices are incubated in oxygenated aCSF containing the acetoxymethyl (AM) ester form of a calcium indicator dye, such as Fura-2 AM (e.g., 5 µM), for a duration that allows for selective loading of Purkinje cells (approximately 40 minutes). A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization.

-

De-esterification: After loading, slices are washed and allowed to sit in fresh aCSF for at least 30-60 minutes to allow for the complete de-esterification of the dye by intracellular esterases, trapping the active form of the indicator inside the cells.

-

Imaging Setup: The slice is placed in the recording chamber on the microscope. For ratiometric dyes like Fura-2, the preparation is alternately excited with two wavelengths of light (e.g., 340 nm and 380 nm), and the emitted fluorescence (at ~510 nm) is captured by a sensitive camera.

-

Data Acquisition and Analysis: The ratio of the fluorescence emitted at the two excitation wavelengths is calculated. This ratio is directly proportional to the intracellular calcium concentration. A calibration procedure can be performed to convert these ratio values into absolute calcium concentrations (in nM).

Signaling Pathways and Visualizations

The activation of metabotropic glutamate receptors in Purkinje cells by this compound initiates a cascade of intracellular events. The primary pathway involves the activation of Gq-type G-proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event in many of the observed physiological effects. Furthermore, a nitric oxide (NO)/cyclic GMP (cGMP) pathway has been implicated in the modulation of synaptic transmission.

Experimental Workflow for Electrophysiology and Calcium Imaging

Caption: Workflow for studying this compound effects in Purkinje cells.

This compound Signaling Pathway in Purkinje Cells

Caption: Key signaling cascades activated by this compound in Purkinje cells.

Conclusion

Exploratory studies utilizing this compound have been fundamental in delineating the role of metabotropic glutamate receptors in cerebellar Purkinje cells. The activation of these receptors leads to a complex cascade of events, including membrane depolarization, modulation of synaptic strength, and significant intracellular calcium mobilization. The primary signaling pathway involves Gq-protein-mediated activation of phospholipase C, with downstream consequences on IP₃, DAG, and intracellular calcium. Furthermore, evidence suggests the involvement of the nitric oxide/cGMP pathway in mediating some of the synaptic effects. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate these pathways and for drug development professionals seeking to identify novel therapeutic targets within the glutamatergic system of the cerebellum.

References

- 1. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced Ca2+ signals in cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of metabotropic glutamate (ACPD) receptors at the parallel fiber-Purkinje cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ACPD and AP3 on parallel-fibre-mediated EPSPs of Purkinje cells in cerebellar slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of trans-ACPD in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate and a selective agonist for metabotropic glutamate receptors (mGluRs). It serves as a pivotal pharmacological tool for elucidating the diverse roles of mGluRs in synaptic transmission, neuronal excitability, and plasticity. This technical guide provides a comprehensive overview of the physiological effects of this compound in the brain, with a focus on its receptor targets, downstream signaling cascades, and impact on neuronal function. The information is presented to support researchers and professionals in neuroscience and drug development in understanding and harnessing the experimental potential of this compound.

Core Physiological Effects of this compound

This compound is a non-selective agonist for Group I and Group II metabotropic glutamate receptors. Its physiological effects are a composite of the activation of these distinct receptor subtypes, which are coupled to different G-protein signaling pathways.

Receptor Subtype Affinity and Potency

This compound exhibits varying affinities for different mGluR subtypes. The half-maximal effective concentrations (EC50) highlight its potency at these receptors.

| Receptor Subtype | Receptor Group | EC50 (μM) | Primary Signaling Pathway |

| mGluR1 | Group I | 15[1][2][3] | Gq/G11-coupled |

| mGluR5 | Group I | 23[1][2][3] | Gq/G11-coupled |

| mGluR2 | Group II | 2[1][2][3] | Gi/o-coupled |

| mGluR3 | Group II | 40[4] | Gi/o-coupled |

| mGluR4 | Group III | ~800[1][2][3] | Gi/o-coupled |

| mGluR6 | Group III | 82[4] | Gi/o-coupled |

Signaling Pathways Activated by this compound

The activation of Group I and Group II mGluRs by this compound initiates distinct intracellular signaling cascades.

Group I mGluR Signaling